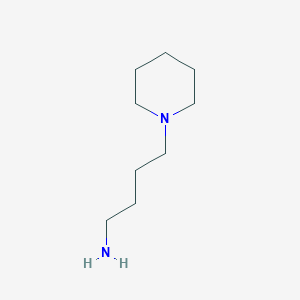

4-Piperidin-1-yl-Butylamin

Übersicht

Beschreibung

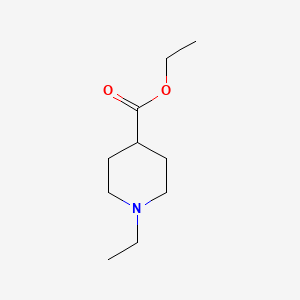

“4-Piperidin-1-yl-butylamine” is a chemical compound with the molecular formula C9H20N2 . It has an average mass of 156.268 Da and a monoisotopic mass of 156.162643 Da . This compound is not intended for human or veterinary use and is used only for research purposes.

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A series of 2-amino-4-(1-piperidine) pyridine derivatives was designed by Zhang et al., which showed potential as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .

Wissenschaftliche Forschungsanwendungen

Antibiotika-Synthese

„4-Piperidin-1-yl-Butylamin“ dient als wichtiges Zwischenprodukt bei der Synthese neuartiger Ketolid-Antibiotika wie Telithromycin. Es wird zur Herstellung von Seitenketten verwendet, die für die Struktur und Funktion des Antibiotikums von entscheidender Bedeutung sind und seine Wirksamkeit gegen bakterielle Infektionen verbessern .

Krebsforschung

Diese Verbindung ist an der Entwicklung von Inhibitoren beteiligt, die auf resistente Formen von Krebs abzielen. Piperidin-Derivate wurden zur Herstellung von dualen Inhibitoren für die anaplastische Lymphomkinase (ALK) und die c-ros-Onkogen-1-Kinase (ROS1) verwendet, die bei der Behandlung bestimmter Krebsarten wichtig sind .

Arzneimittelforschung

Der Piperidin-Rest ist ein häufiges Merkmal in vielen pharmakologisch aktiven Verbindungen. “this compound” könnte als Baustein in der Arzneimittelforschung verwendet werden und zur Entwicklung neuer Therapeutika mit Piperidin als Kernstruktur beitragen .

Antimikrobielle Mittel

Verbindungen, die den Piperidin-Kern enthalten, wie „this compound“, wurden synthetisiert und auf ihr Potenzial als antimikrobielle Mittel bewertet. Sie werden wegen ihrer vielfältigen biologischen Aktivitäten untersucht und könnten zu neuen Behandlungen von Infektionen führen .

Wirkmechanismus

Target of Action

4-Piperidin-1-yl-butylamine is a derivative of piperidine, a heterocyclic compound that plays a significant role in the pharmaceutical industry . Piperidine derivatives are utilized in various therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents . .

Mode of Action

Piperidine derivatives have been shown to interact with various biological targets, leading to a wide range of therapeutic effects . For instance, some piperidine derivatives have been found to exhibit antiproliferative and antimetastatic effects on various types of cancers .

Biochemical Pathways

Piperidine derivatives are known to interact with several crucial signaling pathways essential for various biological processes .

Result of Action

Piperidine derivatives have been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .

Safety and Hazards

Zukünftige Richtungen

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “4-Piperidin-1-yl-butylamine” and similar compounds may continue to be of interest in future research and drug development efforts.

Biochemische Analyse

Biochemical Properties

4-Piperidin-1-yl-butylamine is involved in several biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes such as protein kinases and phosphatases . The interactions between 4-Piperidin-1-yl-butylamine and these biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions, which can alter the conformation and activity of the target proteins.

Cellular Effects

The effects of 4-Piperidin-1-yl-butylamine on cellular processes are diverse and depend on the specific cell type and context. This compound can modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Piperidin-1-yl-butylamine has been shown to influence the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which plays a crucial role in cell proliferation, survival, and metabolism . By affecting this pathway, 4-Piperidin-1-yl-butylamine can impact various cellular functions, including growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 4-Piperidin-1-yl-butylamine exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, 4-Piperidin-1-yl-butylamine has been identified as an ATP-competitive inhibitor of protein kinase B (PKB or Akt), a key regulator of cell survival and growth . By inhibiting PKB, 4-Piperidin-1-yl-butylamine can disrupt downstream signaling events, leading to changes in gene expression and cellular behavior.

Temporal Effects in Laboratory Settings

The stability and degradation of 4-Piperidin-1-yl-butylamine in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to high temperatures or reactive chemicals can lead to the breakdown of 4-Piperidin-1-yl-butylamine, potentially altering its biochemical properties and effects on cells.

Dosage Effects in Animal Models

The effects of 4-Piperidin-1-yl-butylamine vary with different dosages in animal models. At low doses, this compound can modulate cellular signaling pathways without causing significant toxicity . At higher doses, 4-Piperidin-1-yl-butylamine may exhibit toxic effects, including cellular damage and apoptosis. The threshold for these adverse effects depends on the specific animal model and experimental conditions, highlighting the importance of careful dosage optimization in research studies.

Metabolic Pathways

4-Piperidin-1-yl-butylamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . The metabolic flux and levels of metabolites produced from 4-Piperidin-1-yl-butylamine can influence its overall biochemical effects and toxicity.

Transport and Distribution

The transport and distribution of 4-Piperidin-1-yl-butylamine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier (SLC) transporters, facilitating its accumulation in specific cellular compartments . The localization of 4-Piperidin-1-yl-butylamine within cells can affect its activity and interactions with target biomolecules.

Subcellular Localization

The subcellular localization of 4-Piperidin-1-yl-butylamine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other organelles, depending on the cellular context and experimental conditions . The activity and function of 4-Piperidin-1-yl-butylamine can be modulated by its subcellular distribution, impacting its overall biochemical effects.

Eigenschaften

IUPAC Name |

4-piperidin-1-ylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c10-6-2-5-9-11-7-3-1-4-8-11/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOXURKIHJSMAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424390 | |

| Record name | 4-Piperidin-1-yl-butylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74247-30-6 | |

| Record name | 4-Piperidin-1-yl-butylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

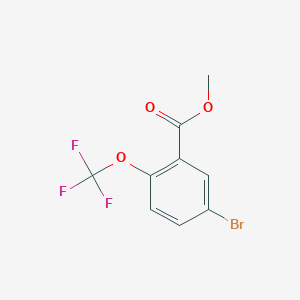

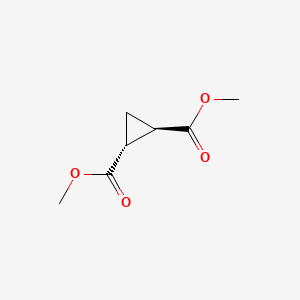

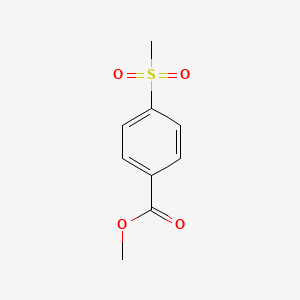

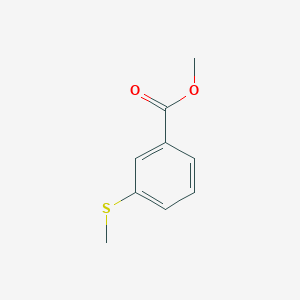

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2'-(Vinylenedi-p-phenylene)bis[5-tert-butylbenzoxazole]](/img/structure/B1352638.png)

![1-methyl-4-[(4-methylphenyl)carbonyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1352652.png)